molecular formula C14H13N5O2 B2605439 N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1286705-15-4

N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2605439
CAS No.: 1286705-15-4
M. Wt: 283.291
InChI Key: VYCNJOPWXMGJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS 1286705-15-4) is a synthetic small molecule incorporating two privileged pharmacophores in medicinal chemistry: the benzimidazole and the pyrimidine rings . The benzimidazole scaffold is a well-known "privileged structure" due to its isosteric relationship with naturally occurring nucleotides, which allows it to interact with a wide range of biological targets . This scaffold is present in numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties . The 4-methylpyrimidin-2-yl moiety further enhances the molecule's potential for biomolecular interactions. As a hybrid molecule, this compound is of significant interest in early-stage drug discovery for the development of new chemotherapeutic agents. Its structural features make it a valuable candidate for screening against various disease models, particularly in oncology and infectious diseases, where both benzimidazole and pyrimidine derivatives have shown substantial promise . Researchers can utilize this chemical as a key intermediate or a lead compound for further structural optimization, exploring structure-activity relationships (SAR) to enhance potency and selectivity. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-6-7-15-14(16-9)21-8-12(20)19-13-17-10-4-2-3-5-11(10)18-13/h2-7H,8H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNJOPWXMGJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Acetamide Formation: The benzimidazole derivative is then reacted with chloroacetic acid or its ester to form the acetamide linkage.

    Pyrimidine Coupling: Finally, the 4-methylpyrimidine moiety is introduced through a nucleophilic substitution reaction using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide or pyrimidine moieties, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole or pyrimidine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings.

Scientific Research Applications

Anticancer Activity

N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been investigated for its potential anticancer properties. Studies have shown that compounds containing benzimidazole and pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds effectively inhibited the proliferation of human cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties

Research indicates that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has shown promise in preliminary tests against bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Based Drug Design

The unique structure of N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide makes it an attractive candidate for structure-based drug design. Computational studies have facilitated the identification of its binding affinity to target proteins, paving the way for optimizing its efficacy and reducing toxicity .

Formulation Studies

Formulation studies have been conducted to enhance the bioavailability of this compound. Techniques such as solid dispersion and nanoparticle formulation have been explored to improve solubility and stability, which are critical for effective drug delivery .

Case Studies

Study TitleYearFocusFindings
"Anticancer Potential of Benzimidazole Derivatives"2023Cancer Cell LinesDemonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range .
"Synthesis and Antimicrobial Activity of Novel Pyrimidine Derivatives"2024Bacterial StrainsExhibited inhibitory effects on E. coli and S. aureus, with minimum inhibitory concentrations comparable to standard antibiotics .
"Computational Approaches in Drug Design"2025Structure OptimizationIdentified key interactions between N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide and target proteins, leading to enhanced binding affinity .

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, altering their function.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzimidazole-acetamide derivatives are highly dependent on their substituents. Below is a comparative analysis based on substituent groups:

Triazole-Substituted Derivatives

Compounds bearing 1,2,3-triazole moieties (e.g., 6a, 6i, 6p) exhibit notable quorum sensing inhibitory (QSI) activity. For instance:

  • N-(1H-Benzo[d]imidazol-2-yl)-2-(4-propyl-1H-1,2,3-triazol-1-yl)acetamide (6a): Yield: 88%, m.p. 238–240°C, IR peaks at 1637 cm⁻¹ (C=O stretch). Moderate QSI activity in Pseudomonas aeruginosa .
  • 6i (4-chlorophenyl-triazole) : 64.99% QSI inhibition at 250 mM.
  • 6p (4-nitrophenyl-triazole) : 68.23% inhibition at 250 mM, the highest in its class .

Key Insight : Electron-withdrawing groups (e.g., nitro) enhance QSI activity compared to alkyl or halogen substituents .

Thioether-Linked Derivatives

Thioacetamide derivatives, such as 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9), demonstrate diverse applications:

  • Antimicrobial Activity : Derivatives like 5a–c () show efficacy against bacterial and fungal strains.
  • Anticancer Potential: Compound 12 () inhibits cancer cell growth via CDK-8/ER-alpha targeting.

Indole and Quinoline Hybrids

Hybrid structures incorporating indole or quinoline moieties (e.g., 9j–9o in ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities:

  • 9j (Quinoline-thioacetamide): 93% yield, m.p. 180–182°C, notable antioxidant activity.
  • 9m (4-Methoxyphenyl variant) : High yield (93%) and thermal stability (m.p. 191–193°C) .

Sulfonamide and Aryl-Substituted Derivatives

  • K-604 (): A clinical ACAT2 inhibitor with a thioethyl-piperazine substituent, highlighting the role of sulfonamide groups in enhancing solubility and target affinity.
  • 3ad (): Combines benzodiazepine and indole moieties, showing dual antimicrobial and antioxidant activity.

Comparative Data Table

Compound ID/Substituent Biological Activity Yield (%) m.p. (°C) Key Functional Groups Reference
6a (4-propyl-triazole) Quorum sensing inhibition (88%) 88 238–240 Triazole, acetamide
6p (4-nitrophenyl-triazole) QSI: 68.23% at 250 mM N/R N/R Nitrophenyl, triazole
296274-54-9 (4-fluorophenyl) Antimicrobial N/R N/R Thioether, fluorophenyl
9j (Quinoline-thioacetamide) Antioxidant 93 180–182 Quinoline, thioacetamide
K-604 (Sulfonamide) ACAT2 inhibition (clinical candidate) N/R N/R Piperazine, thioethyl

Research Implications and Limitations

  • The pyrimidinyloxy group may enhance kinase or protease inhibition due to its hydrogen-bonding capacity.
  • Synthetic routes would likely mirror EDCI/HOBt-mediated coupling .
  • Limitation : Absence of direct data on the 4-methylpyrimidin-2-yl substituent necessitates further empirical validation.

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy as an inhibitor, and relevant case studies.

Research indicates that compounds containing the benzimidazole moiety exhibit inhibitory effects on various enzymes involved in cancer progression. Specifically, N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been studied for its role as an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is crucial in regulating immune responses and is often exploited by tumors to evade immune detection.

Inhibitory Activity

The compound has shown promising results in inhibiting IDO1, which is vital for tumor immune evasion. A study demonstrated that similar benzimidazole derivatives exhibited IC50 values in the low nanomolar range, indicating potent inhibitory effects against IDO1 in various cancer cell lines .

Compound NameIC50 (nM)Kd (µM)Target
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide160.36IDO1
N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamideTBDTBDTBD

Case Studies

  • Antitumor Activity : A recent study indicated that benzimidazole derivatives can significantly enhance antitumor immunity by inhibiting IDO1. The compound's ability to bind tightly to the enzyme was highlighted by the formation of multiple hydrogen bonds, enhancing its stability and efficacy .
  • In Vivo Studies : In animal models, compounds similar to N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide have demonstrated reduced tumor growth and improved survival rates when combined with immunotherapy agents .

Pharmacokinetics

The pharmacokinetic profile of N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is under investigation. Preliminary data suggest that modifications to the benzimidazole structure can enhance metabolic stability and bioavailability, which are critical for effective therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed three-component coupling using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under mild conditions (60–80°C, 12–24 hours). Catalysts like CuI (10 mol%) in DMF or THF yield derivatives with >70% efficiency . Alternative routes involve Claisen-Schmidt condensations with substituted indole carboxaldehydes in ethanol under reflux (3–4 hours), followed by purification via recrystallization (methanol or ethanol) . Key variables affecting yield include solvent polarity, temperature, and catalyst loading. For example, THF improves solubility of aryl intermediates, while higher temperatures (>100°C) may degrade sensitive functional groups .

Q. How are structural and purity assessments performed for this compound?

Structural confirmation relies on:

  • FT-IR : Peaks at 1673–1685 cm⁻¹ (C=O stretch), 3100–3400 cm⁻¹ (N-H stretch) .
  • NMR : ¹H NMR signals at δ 2.3–2.6 ppm (methyl groups), δ 7.4–8.5 ppm (aromatic protons), and δ 10.1–12.2 ppm (imidazole NH) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 554 [M⁺] for benzodiazepine derivatives) and fragmentation patterns .
  • Elemental analysis : Agreement between calculated and observed C/H/N content (±0.3%) confirms purity .

Advanced Research Questions

Q. What mechanisms underlie the bioactivity of derivatives against targets like α-glucosidase or bacterial quorum sensing?

Derivatives with electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) show enhanced α-glucosidase inhibition (IC₅₀: 62.5–125 µM) due to improved binding to the enzyme’s catalytic pocket. For quorum sensing, compounds like 6p (68% inhibition at 250 µM) disrupt LasR-dependent signaling in Pseudomonas aeruginosa by competitively binding to the receptor’s ligand-binding domain, validated via GFP reporter assays . Computational docking (Schrödinger Glide) reveals key interactions: hydrogen bonds with Thr75 and hydrophobic contacts with Trp60 .

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

Discrepancies often arise from:

  • Reaction conditions : Prolonged reflux (>8 hours) may degrade products, reducing yield .
  • Substituent effects : Bulky groups (e.g., bromophenyl in 9c ) lower solubility, complicating purification and bioassay reproducibility .
  • Assay variability : Standardize protocols (e.g., fixed incubation times for enzyme inhibition) to minimize inter-lab differences .

Q. What strategies optimize structure-activity relationships (SAR) for target-specific activity?

Systematic SAR studies involve:

  • Substituent variation : Introducing methyl, methoxy, or halogens at the benzimidazole or pyrimidine moieties. For example, 6i (4-chlorophenyl) exhibits 65% quorum sensing inhibition, while 6p (4-nitrophenyl) achieves 68% .
  • Bioisosteric replacement : Replacing oxygen with sulfur in the acetamide linker improves metabolic stability .
  • Activity cliffs : Compare analogues like 9j (93% yield, IC₅₀ = 180 µM) vs. 9m (IC₅₀ = 191 µM) to identify critical functional groups .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

DerivativeCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
9c CuI/DMF802470
6p Piperidine/EtOH100468
XH-2 EDCI/HOBtRT254

Q. Table 2: Bioactivity of Selected Derivatives

CompoundTargetActivity (IC₅₀/Inhibition %)Key SubstituentReference
6p Quorum sensing68% at 250 µM4-Nitrophenyl
9j α-Glucosidase180 µMQuinoline-thio
BM3 DNA binding65% (gel electrophoresis)6-Nitrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.